molecular formula C19H19N3O4S B4590604 N-[4-(benzylsulfamoyl)phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide

N-[4-(benzylsulfamoyl)phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide

Cat. No.: B4590604
M. Wt: 385.4 g/mol
InChI Key: MNECHKMQSYEDFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(benzylsulfamoyl)phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is a complex organic compound with a molecular formula of C19H19N3O4S This compound is known for its unique chemical structure, which includes a benzylsulfamoyl group attached to a phenyl ring, and an oxazole ring substituted with dimethyl and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzylsulfamoyl)phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Benzylsulfamoyl Intermediate: This step involves the reaction of benzylamine with sulfonyl chloride to form benzylsulfonamide.

    Coupling with Phenyl Ring: The benzylsulfonamide is then coupled with a phenyl ring through a substitution reaction, often using a suitable catalyst.

    Oxazole Ring Formation: The next step involves the formation of the oxazole ring through a cyclization reaction, which can be achieved using reagents such as acetic anhydride and a base.

    Final Coupling and Purification: The final step involves coupling the oxazole intermediate with the benzylsulfamoyl-phenyl intermediate, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzylsulfamoyl)phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium, copper).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced derivatives with fewer oxygen atoms.

Scientific Research Applications

N-[4-(benzylsulfamoyl)phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(benzylsulfamoyl)phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound may interact with cellular signaling pathways, influencing processes such as inflammation and immune response.

Comparison with Similar Compounds

N-[4-(benzylsulfamoyl)phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide can be compared with other similar compounds, such as:

    N-[4-(benzylsulfamoyl)phenyl]acetamide: Similar structure but lacks the oxazole ring and dimethyl groups.

    N-[4-(hydroxymethyl)phenyl]acetamide: Contains a hydroxymethyl group instead of the benzylsulfamoyl group.

    N-[4-(cyanomethyl)phenyl]acetamide: Contains a cyanomethyl group instead of the benzylsulfamoyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-[4-(benzylsulfamoyl)phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-13-18(14(2)26-22-13)19(23)21-16-8-10-17(11-9-16)27(24,25)20-12-15-6-4-3-5-7-15/h3-11,20H,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNECHKMQSYEDFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(benzylsulfamoyl)phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[4-(benzylsulfamoyl)phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[4-(benzylsulfamoyl)phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[4-(benzylsulfamoyl)phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[4-(benzylsulfamoyl)phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[4-(benzylsulfamoyl)phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.